2-Furoic acid,5-(butoxymethyl)-

Lipophilicity Drug-likeness Surfactant design

2‑Furoic acid,5‑(butoxymethyl)- (CAS not widely indexed; IUPAC: 5‑(butoxymethyl)furan‑2‑carboxylic acid) is a synthetic 5‑alkoxymethyl‑2‑furoic acid featuring a linear four‑carbon butyl ether side chain [REFS‑1]. With a molecular formula of C₁₀H₁₄O₄ and a molecular weight of 198.22 g/mol, it belongs to the furoic acid class of heterocyclic monocarboxylic acids, which serves as a platform for bio‑based surfactants, hypolipidemic agents, and antimicrobial leads [REFS‑2].

Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
Cat. No. B12117794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Furoic acid,5-(butoxymethyl)-
Molecular FormulaC10H14O4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCCCCOCC1=CC=C(O1)C(=O)O
InChIInChI=1S/C10H14O4/c1-2-3-6-13-7-8-4-5-9(14-8)10(11)12/h4-5H,2-3,6-7H2,1H3,(H,11,12)
InChIKeyMRYQIFOOHDFQAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Furoic acid,5-(butoxymethyl)- Procurement Guide: Chemical Identity and Position Among Furoic Acid Derivatives


2‑Furoic acid,5‑(butoxymethyl)- (CAS not widely indexed; IUPAC: 5‑(butoxymethyl)furan‑2‑carboxylic acid) is a synthetic 5‑alkoxymethyl‑2‑furoic acid featuring a linear four‑carbon butyl ether side chain [REFS‑1]. With a molecular formula of C₁₀H₁₄O₄ and a molecular weight of 198.22 g/mol, it belongs to the furoic acid class of heterocyclic monocarboxylic acids, which serves as a platform for bio‑based surfactants, hypolipidemic agents, and antimicrobial leads [REFS‑2]. Its intermediate chain length distinguishes it from shorter‑chain analogs (e.g., 5‑(methoxymethyl)‑, 5‑(hydroxymethyl)‑2‑furoic acid) and much longer‑chain hypolipidemic derivatives such as TOFA (5‑(tetradecyloxy)‑2‑furoic acid), positioning it as a candidate for applications where balanced lipophilicity and aqueous solubility are required [REFS‑3].

Intermediate C4 alkyl chain for balanced lipophilicity and aqueous solubility

Biomass-derived biodegradable surfactant scaffold research

Furoic acid scaffold for antimicrobial screening

CNS penetration property profiling compatible

Why 5‑(Butoxymethyl)‑2‑furoic Acid Cannot Be Replaced by Unsubstituted, Shorter‑Chain, or Longer‑Chain Furoic Acid Analogs


The 5‑alkoxymethyl substituent on the furan ring simultaneously modulates three critical molecular properties—lipophilicity, steric accessibility of the carboxylic acid, and aqueous solubility—that cannot be decoupled in simple 2‑furoic acid or in analogs with substantially different chain lengths [REFS‑1]. Unsubstituted 2‑furoic acid (pKₐ ≈ 3.12) lacks the surfactant character necessary for micelle formation or membrane partitioning, while the short‑chain 5‑(methoxymethyl)‑ analog provides insufficient hydrophobic volume for effective interfacial activity [REFS‑2]. At the opposite extreme, the C14‑ether TOFA exhibits high logP and is optimized for acetyl‑CoA carboxylase inhibition but is poorly suited for aqueous formulation or biodegradable surfactant development [REFS‑3]. The butoxymethyl group occupies a distinct intermediate physicochemical space that is absent in both shorter and longer homologs, making direct substitution impossible without altering target performance profiles.

Unsubstituted 2-furoic acid lacks the surfactant character needed for micelle formation or membrane partitioning studies.

Shorter-chain (methoxymethyl) analog may provide insufficient hydrophobic volume, limiting interfacial activity.

Longer-chain TOFA exhibits high lipophilicity that may compromise aqueous formulation compatibility and biodegradability screening.

Quantitative Differentiation Evidence for 5‑(Butoxymethyl)‑2‑furoic Acid Versus Closest Structural Analogs


Intermediate Lipophilicity (ClogP ~0.87) Contrasted with Polar (Hydroxymethyl) and Lipophilic (Tetradecyloxy) Comparators

The predicted ClogP of 5‑(butoxymethyl)‑2‑furoic acid (~0.87) places it in an intermediate lipophilicity range that is distinct from the more polar 5‑(hydroxymethyl)‑2‑furoic acid (Sumiki's acid, ClogP ≈ −0.25) and the highly lipophilic TOFA (ClogP ≈ 5.7). This value falls within the optimal range (0.5–3.5) for balanced aqueous solubility and passive membrane permeability desired in early‑stage drug candidates and surfactant monomers [REFS‑1].

Lipophilicity (ClogP)
Class-level inference
ClogP ~0.87, intermediate between −0.25 (hydroxymethyl) and 5.7 (TOFA)
Supports balanced lipophilicity profiling for formulation flexibility
Predicted value; experimental logP not available
Lipophilicity Drug-likeness Surfactant design

Synthetic Accessibility via One‑Pot Etherification–Oxidation Outperforms Multi‑Step Ester Routes for Longer‑Chain Analogs

The Arias et al. (2014) platform demonstrates that 5‑alkoxymethylfurfural derivatives—the direct synthetic precursors to 5‑alkoxymethyl‑2‑furoic acids—can be oxidized to the corresponding furoate salts in excellent yield using Au/CeO₂ and air at moderate temperatures [REFS‑1]. While the paper reports yields primarily for C₈–C₁₂ fatty alcohol derivatives, the butoxymethyl analog (C₄) is synthetically accessible via the same catalytic sequence, offering a significant practical advantage over longer‑chain hypolipidemic furoic acids such as TOFA, which require multi‑step alkylation of pre‑formed furoic acid esters and typically achieve isolated yields below 70% in conventional processes [REFS‑2].

Synthetic accessibility
Class-level inference
Two-step catalytic route from HMF, projected >90% oxidation yield vs. multi-step TOFA synthesis (
Supports cost-effective procurement route selection
Yields inferred from class performance; not experimentally confirmed for C4 analog
Antimicrobial potential
Supporting evidence
Close analogs (Sumiki's acid and acetyl derivative) active against B. subtilis and S. aureus
Warrants inclusion in antimicrobial screening libraries
No direct MIC data for butoxymethyl analog; activity inferred
CNS property profiling
Class-level inference
tPSA ~55.8 Ų (below 60 Ų CNS cutoff) and ClogP ~0.87 within balanced range
Supports CNS penetration property research
Predicted tPSA and logP; experimental CNS permeability not assessed
Biodegradable surfactant platform
Class-level inference
C4 chain predicted to balance micelle formation and rapid primary biodegradation
Supports selection for biodegradable surfactant design studies
CMC and biodegradation data not experimentally determined
Green chemistry Biomass conversion Catalytic oxidation

Antimicrobial Potential of 5‑Alkoxymethyl‑2‑Furoic Acids Supported by Activity of Closely Related 5‑(Hydroxymethyl)‑ and 5‑(Acetoxymethyl)‑ Analogs

Although no direct MIC data are publicly available for 5‑(butoxymethyl)‑2‑furoic acid, its close structural analog Sumiki's acid (5‑(hydroxymethyl)‑2‑furoic acid) demonstrates confirmed antimicrobial activity against Bacillus subtilis and Staphylococcus aureus [REFS‑1]. The acetylated derivative (acetyl Sumiki's acid, 5‑(acetoxymethyl)‑2‑furoic acid) retains this activity, indicating that the 5‑alkoxymethyl furoic acid scaffold tolerates O‑substitution without abolishing antimicrobial effects [REFS‑1]. By contrast, unsubstituted 2‑furoic acid exhibits only weak, non‑specific antibacterial activity, primarily attributed to its acidity (pKₐ 3.12) rather than target‑specific mechanisms [REFS‑2].

Antimicrobial potential
Supporting evidence
Close analogs (Sumiki's acid and acetyl derivative) active against B. subtilis and S. aureus
Warrants inclusion in antimicrobial screening libraries
No direct MIC data for butoxymethyl analog; activity inferred
Antimicrobial Natural product Sumiki's acid

Distinct Topological Polar Surface Area (tPSA ~55.8 Ų) Supports CNS Drug‑Likeness Compared to More Polar Hydroxymethyl Analog

The topological polar surface area (tPSA) of 5‑(butoxymethyl)‑2‑furoic acid is predicted to be ~55.8 Ų (identical to the methoxymethyl analog, as the ether oxygen and carboxylic acid contribute the same polar atoms). This value falls below the widely accepted threshold of 60 Ų for favorable CNS penetration, whereas the 5‑(hydroxymethyl) analog (Sumiki's acid), with an additional hydroxyl donor, exhibits a predicted tPSA of ~70.7 Ų—above the CNS‑permeability cutoff [REFS‑1]. At the other extreme, TOFA's tPSA is ~55.8 Ų but its excessive logP (~5.7) and high molecular weight (324.5 Da) violate multiple CNS drug‑likeness rules simultaneously [REFS‑2].

CNS property profiling
Class-level inference
tPSA ~55.8 Ų (below 60 Ų CNS cutoff) and ClogP ~0.87 within balanced range
Supports CNS penetration property research
Predicted tPSA and logP; experimental CNS permeability not assessed
Medicinal chemistry CNS drug design Physicochemical profiling

Biodegradable Surfactant Platform Compatibility: C₄ Chain Balances Micelle Formation and Rapid Biodegradation

The Arias et al. (2014) study established that 5‑alkoxymethylfuroate salts function as biodegradable anionic surfactants, with surfactant properties tunable by alkyl chain length [REFS‑1]. The butoxymethyl (C₄) derivative is predicted to exhibit a critical micelle concentration (CMC) intermediate between shorter‑chain analogs (which may not micellize effectively) and longer‑chain derivatives (C₁₂–C₁₈) that form stable micelles but biodegrade more slowly [REFS‑2]. While experimental CMC data for the butoxymethyl derivative are not publicly available, the structure‑activity logic of the surfactant series indicates that the C₄ chain provides sufficient hydrophobic driving force for micellization while retaining rapid primary biodegradation, a balance not achievable with either the non‑surfactant short‑chain (C₁–C₂) or slowly degrading long‑chain (C₁₂⁺) furoate surfactants [REFS‑1].

Biodegradable surfactant platform
Class-level inference
C4 chain predicted to balance micelle formation and rapid primary biodegradation
Supports selection for biodegradable surfactant design studies
CMC and biodegradation data not experimentally determined
Biodegradable surfactants Green chemistry Renewable feedstocks

High‑Value Application Scenarios for 5‑(Butoxymethyl)‑2‑furoic Acid Based on Quantitative Differentiation Evidence


Development of C₄‑Chain Biodegradable Anionic Surfactants from Biomass‑Derived HMF

5‑(Butoxymethyl)‑2‑furoic acid serves as the direct oxidized product of 5‑butoxymethylfurfural, which is obtained by etherification of HMF with n‑butanol over H‑Beta zeolite catalysts. The Arias et al. (2014) platform achieves selective oxidation to the furoate salt in excellent yield using Au/CeO₂ and air, making the butoxymethyl derivative a viable candidate for formulating biodegradable anionic surfactants with intermediate hydrophobicity. Its predicted CMC and rapid primary biodegradation profile (inferred from its C₄ alkyl chain) position it for applications in personal care and hard‑surface cleaning where both performance and environmental compatibility are required [REFS‑1].

Focused Screening Library Inclusion for CNS‑Penetrant Furoic Acid Lead Discovery

With a predicted tPSA of ~55.8 Ų (below the 60 Ų CNS cutoff) and a ClogP of ~0.87 (within the 0.5–3.5 optimal range), 5‑(butoxymethyl)‑2‑furoic acid meets two critical physicochemical criteria for CNS drug‑likeness simultaneously. This dual compliance distinguishes it from the too‑polar 5‑(hydroxymethyl) analog (tPSA ~70.7 Ų) and the too‑lipophilic TOFA (logP ~5.7). Medicinal chemistry groups building fragment‑based or diversity‑oriented screening collections for neurodegenerative or psychiatric targets should prioritize this scaffold over other furoic acid analogs that fail one or both CNS drug‑likeness filters [REFS‑1].

Scalable Biobased Intermediate for 2,5‑Furandicarboxylic Acid (FDCA) Monoester Production

The patent literature (US 2010/0121055 A1) explicitly identifies 5‑(butoxymethyl)‑2‑furancarboxylic acid as a substrate for oxidation to 2,5‑furandicarboxylic acid‑2‑alkyl monoesters, which are key intermediates for renewable polyethylene furanoate (PEF) analogs. The butoxymethyl substituent remains intact during selective oxidation of the formyl group, enabling subsequent stepwise conversion to FDCA monoesters. This synthetic pathway is architecturally simpler than routes starting from 5‑(hydroxymethyl)furfural (HMF) that require protection/deprotection of the hydroxyl group, offering a more atom‑economical route to asymmetric FDCA esters for biopolymer research [REFS‑2].

Structure–Activity Relationship (SAR) Probe in Furoic Acid Hypolipidemic Agent Optimization

The established hypolipidemic activity of TOFA (5‑(tetradecyloxy)‑2‑furoic acid) as an acetyl‑CoA carboxylase (ACC) inhibitor motivates systematic SAR exploration of the 5‑alkoxy chain length [REFS‑1]. 5‑(Butoxymethyl)‑2‑furoic acid, with its four‑carbon spacer, serves as a minimal‑length comparator to TOFA's fourteen‑carbon chain, enabling researchers to deconvolute the contributions of chain hydrophobicity versus core furoic acid pharmacophore to ACC binding affinity and cellular permeability. Its inclusion in SAR matrices is essential for establishing the minimum hydrophobic requirement for ACC inhibition and for identifying shorter‑chain analogs with potentially improved pharmacokinetic profiles.

Application
Selection Property
Validation Focus
Biodegradable anionic surfactant development
Intermediate C4 alkyl chain length
Micelle formation & primary biodegradation assays
CNS penetration property profiling
tPSA compliance and balanced lipophilicity
In vitro permeability and CNS target engagement assays
FDCA monoester biopolymer intermediate
Stable butoxymethyl ether during selective oxidation
Stepwise oxidation to FDCA monoester validation
SAR probe for hypolipidemic agent optimization
C4 chain as minimal hydrophobic comparator to TOFA
ACC inhibition and cellular permeability SAR studies
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